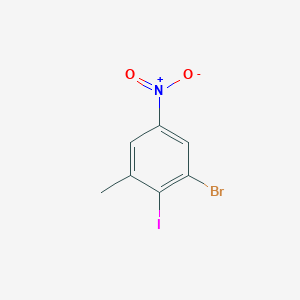

1-Bromo-2-iodo-3-methyl-5-nitrobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

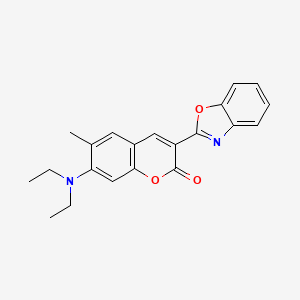

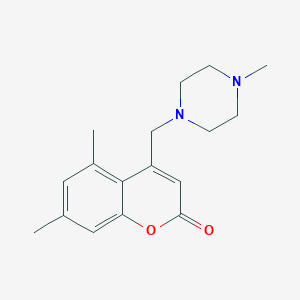

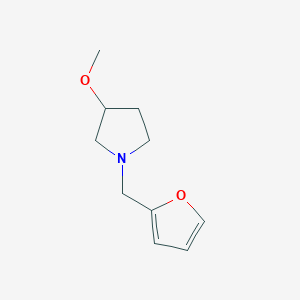

“1-Bromo-2-iodo-3-methyl-5-nitrobenzene” is a chemical compound with the molecular formula C7H5BrINO2 . It is a solid substance with a molecular weight of 341.93 .

Molecular Structure Analysis

The InChI code for “1-Bromo-2-iodo-3-methyl-5-nitrobenzene” is 1S/C7H5BrINO2/c1-4-2-5 (8)7 (9)6 (3-4)10 (11)12/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“1-Bromo-2-iodo-3-methyl-5-nitrobenzene” is a solid substance . It has a molecular weight of 341.93 .科学研究应用

Halogenation in Organic Synthesis

Halogenation plays a crucial role in organic synthesis, offering pathways to selectively functionalize molecules for further transformations. For instance, mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene are prepared in high yield through ring halogenations of polyalkylbenzenes using N-halosuccinimide and acidic catalysts. This method demonstrates the strategic use of halogenation in synthesizing complex molecules from simpler substrates, showcasing the versatility of halogenated intermediates in organic chemistry (Bovonsombat & Mcnelis, 1993).

Photoinduced Substitution Reactions

Photochemical studies on halothiophenes and halobenzenes reveal insights into the mechanisms of photoinduced substitution reactions. Research on compounds like 2-Iodo-5-nitrothiophene and 4-iodo-nitrobenzene has advanced understanding of how light can induce the cleavage of carbon-halogen bonds, leading to novel photoarylation processes. These studies offer valuable knowledge on harnessing light for chemical transformations, enabling the development of photochemical methods for synthesizing halogenated aromatic compounds (Latterini et al., 2001).

Enhancements in Solar Cell Performance

The introduction of halogenated compounds into the active layers of polymer solar cells (PSCs) has been shown to significantly improve device performance. For example, the addition of 1-Bromo-4-Nitrobenzene to the active layer of PSCs led to a notable increase in power conversion efficiency, demonstrating the potential of halogenated molecules in enhancing the efficiency of renewable energy technologies (Fu et al., 2015).

Domino Reactions in Heterocyclic Synthesis

Domino reactions, involving sequential bond-forming steps, are powerful tools in organic synthesis. The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans, exemplifies the utility of halogenated substrates in facilitating complex transformations. This method provides an efficient route to synthetically valuable heterocycles, highlighting the role of halogenated compounds in constructing diverse molecular architectures (Lu et al., 2007).

Photodissociation Studies for Understanding Molecular Behavior

Investigating the photodissociation of halobenzenes, such as bromobenzene and iodobenzene, sheds light on the dynamics of molecular dissociation processes. These studies provide insights into how different halogens affect the dissociation mechanism and energy distribution, contributing to a deeper understanding of photochemical reactions at the molecular level (Zhang et al., 2008).

属性

IUPAC Name |

1-bromo-2-iodo-3-methyl-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDGQAYWTWHQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-iodo-3-methyl-5-nitrobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)

![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)

![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2545860.png)